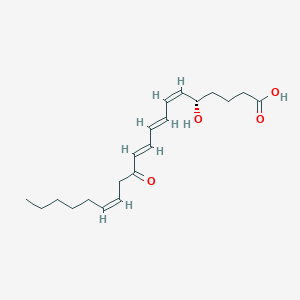

12-Oxo-ltb4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 12-oxo-leucotrieno B4 es un metabolito del leucotrieno B4, que se deriva del ácido araquidónico a través de la vía de la lipoxigenasa. Este compuesto desempeña un papel crucial en el metabolismo del leucotrieno B4 y está involucrado en las reacciones inflamatorias. Estimula los niveles de calcio en los neutrófilos humanos e induce su migración .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

El 12-oxo-leucotrieno B4 se sintetiza a través del metabolismo del leucotrieno B4 por la enzima leucotrieno B4 12-hidroxideshidrogenasa. Esta enzima cataliza la oxidación del grupo hidroxilo en la posición 12 del leucotrieno B4 para formar 12-oxo-leucotrieno B4 .

Métodos de Producción Industrial

La producción industrial de 12-oxo-leucotrieno B4 implica el uso de leucotrieno B4 como materia prima, que luego se somete a oxidación enzimática utilizando leucotrieno B4 12-hidroxideshidrogenasa. La reacción generalmente se lleva a cabo en condiciones controladas para garantizar la conversión eficiente del leucotrieno B4 a 12-oxo-leucotrieno B4 .

Análisis De Reacciones Químicas

Tipos de Reacciones

El 12-oxo-leucotrieno B4 experimenta varias reacciones químicas, que incluyen:

Reducción: Se puede reducir a 10,11-dihidro-12-oxo-leucotrieno B4.

Oxidación: Se puede oxidar aún más para formar otros metabolitos.

Sustitución: Puede formar conjugados de glutatión a través de reacciones de sustitución.

Reactivos y Condiciones Comunes

Reducción: Los reactivos comunes incluyen agentes reductores como el borohidruro de sodio.

Oxidación: Se pueden utilizar agentes oxidantes como el peróxido de hidrógeno.

Sustitución: El glutatión se utiliza comúnmente para reacciones de sustitución.

Principales Productos Formados

10,11-dihidro-12-oxo-leucotrieno B4: Formado a través de la reducción.

Conjugados de glutatión: Formados a través de reacciones de sustitución.

Aplicaciones Científicas De Investigación

Biochemical Role and Mechanism of Action

12-Oxo-LTB4 is produced from leukotriene B4 (LTB4) through the action of the enzyme leukotriene B4 12-hydroxydehydrogenase. This compound plays a crucial role in modulating inflammatory responses by influencing neutrophil migration and activation.

Chemistry

This compound serves as an important intermediate in synthesizing other leukotriene metabolites, facilitating research into lipid mediators and their roles in inflammation.

Biology

Research has highlighted its involvement in:

- Inflammatory Diseases : It is studied for its potential therapeutic implications in conditions such as asthma, arthritis, and cardiovascular diseases.

- Neutrophil Dynamics : Understanding how this compound affects neutrophil behavior can lead to insights into immune responses and inflammation control .

Medicine

Clinical investigations are exploring its role as a biomarker for various diseases and as a potential target for new anti-inflammatory drugs. Studies have indicated that modulating its activity could help manage chronic inflammatory conditions .

Industrial Applications

In pharmaceutical industries, this compound is utilized in developing anti-inflammatory agents and conducting research on leukotriene-related compounds. Its synthesis and characterization are essential for producing therapeutic agents aimed at managing inflammatory disorders .

Case Study 1: Inflammatory Disease Management

A study investigated the effects of this compound on neutrophil migration in patients with chronic obstructive pulmonary disease (COPD). The findings suggested that elevated levels of this metabolite correlate with increased neutrophil activity, indicating its potential as a therapeutic target .

Case Study 2: Red Light Therapy

Research has shown that intensive red light can antagonize the effects of this compound, presenting a novel approach to treating peripheral inflammatory diseases. This study highlights the compound's role in inflammation modulation and suggests alternative therapeutic strategies .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Biochemistry | Intermediate in leukotriene synthesis | Essential for understanding metabolism |

| Pharmacology | Potential therapeutic target for inflammatory diseases | Modulation can alleviate symptoms |

| Clinical Research | Biomarker for disease severity | Elevated levels linked to inflammation |

| Industrial Production | Synthesis of anti-inflammatory agents | Key in drug development |

Mecanismo De Acción

El 12-oxo-leucotrieno B4 ejerce sus efectos uniéndose a receptores específicos en la superficie de los neutrófilos. Esta unión estimula una cascada de vías de señalización intracelular, lo que lleva a un aumento de los niveles de calcio y la migración de neutrófilos a los sitios de inflamación. Los principales objetivos moleculares son los receptores de leucotrieno B4, que están involucrados en la mediación de la respuesta inflamatoria .

Comparación Con Compuestos Similares

Compuestos Similares

Leucotrieno B4: El compuesto principal del que se deriva el 12-oxo-leucotrieno B4.

10,11-dihidro-12-oxo-leucotrieno B4: Una forma reducida de 12-oxo-leucotrieno B4.

12-hidroxi-leucotrieno B4: Otro metabolito del leucotrieno B4.

Singularidad

El 12-oxo-leucotrieno B4 es único debido a su papel específico en el metabolismo del leucotrieno B4 y su participación en las respuestas inflamatorias. A diferencia de su compuesto principal, el leucotrieno B4, el 12-oxo-leucotrieno B4 tiene una potencia reducida para estimular la movilización de calcio y la migración de neutrófilos, lo que lo convierte en una herramienta valiosa para estudiar la regulación de los procesos inflamatorios .

Propiedades

Número CAS |

136696-10-1 |

|---|---|

Fórmula molecular |

C20H30O4 |

Peso molecular |

334.4 g/mol |

Nombre IUPAC |

(5S,6E,8Z,10E,14Z)-5-hydroxy-12-oxoicosa-6,8,10,14-tetraenoic acid |

InChI |

InChI=1S/C20H30O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,19,22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7-,9-6-,14-10+,15-11+/t19-/m1/s1 |

Clave InChI |

SJVWVCVZWMJXOK-GIUDXHRWSA-N |

SMILES |

CCCCCC=CCC(=O)C=CC=CC=CC(CCCC(=O)O)O |

SMILES isomérico |

CCCCC/C=C\CC(=O)/C=C/C=C\C=C\[C@H](CCCC(=O)O)O |

SMILES canónico |

CCCCCC=CCC(=O)C=CC=CC=CC(CCCC(=O)O)O |

Apariencia |

Assay:≥90%A solution in acetonitrile |

Descripción física |

Solid |

Sinónimos |

12-oxo-LTB4 12-oxoleukotriene B4 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.